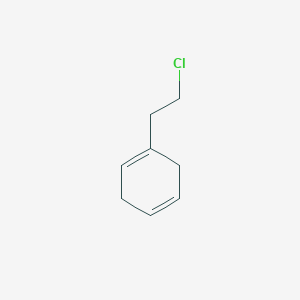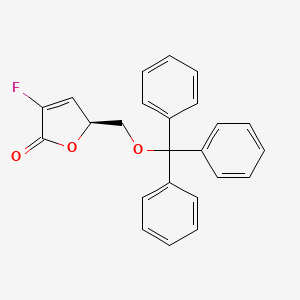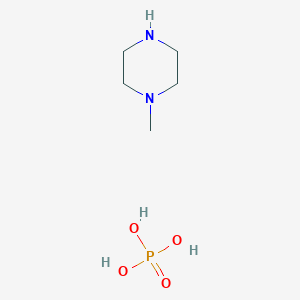
1-Methylpiperazine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperazine is a versatile organic compound belonging to the piperazine family, characterized by the presence of a methyl group attached to the piperazine ring. It is a colorless liquid with a distinctive amine odor, soluble in water and common organic solvents . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄, commonly used in various industrial and laboratory applications. The combination of 1-Methylpiperazine and phosphoric acid forms a compound with unique properties and applications in different fields.
Métodos De Preparación
The synthesis of 1-Methylpiperazine involves a green and cost-effective approach with two primary steps. Initially, di-Me oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form 1-methylpiperazine-2,3-dione as an intermediate. This intermediate is then subjected to a hydrogenation reaction catalyzed by Raney nickel at temperatures ranging between 150-200°C, under pressures of 3.0-5.0MPa . This method boasts high conversion and selectivity rates, making it economically and environmentally appealing.
Análisis De Reacciones Químicas
1-Methylpiperazine undergoes various chemical reactions, including:
Alkylation: It acts as a nucleophile in alkylation reactions, forming N-alkylated derivatives.
Acylation: It participates in acylation reactions to form amides.
Substitution: It can undergo substitution reactions, particularly with halides.
Common reagents used in these reactions include alkyl halides, acyl chlorides, and other electrophiles. The major products formed from these reactions are N-substituted piperazine derivatives, which have significant applications in pharmaceuticals and other industries.
Aplicaciones Científicas De Investigación
1-Methylpiperazine is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 1-Methylpiperazine involves its interaction with various molecular targets. In the context of its use as an antitumor agent, it inhibits protein kinases such as tyrosine kinase and Raf kinase, which are crucial targets in cancer therapy . Its incorporation into quinacrine analogs enhances anti-prion activity by improving potency and binding affinity to target proteins .
Comparación Con Compuestos Similares
1-Methylpiperazine is unique due to its specific structure and reactivity. Similar compounds include:
Piperazine: A parent compound with a similar structure but without the methyl group.
1,4-Dimethylpiperazine: A derivative with two methyl groups attached to the piperazine ring.
Morpholine: A heterocyclic amine with a similar ring structure but containing an oxygen atom.
Compared to these compounds, 1-Methylpiperazine exhibits distinct properties, such as enhanced solubility and reactivity, making it a valuable component in various applications.
Propiedades
Número CAS |
314733-01-2 |
|---|---|
Fórmula molecular |
C5H15N2O4P |
Peso molecular |
198.16 g/mol |
Nombre IUPAC |
1-methylpiperazine;phosphoric acid |
InChI |
InChI=1S/C5H12N2.H3O4P/c1-7-4-2-6-3-5-7;1-5(2,3)4/h6H,2-5H2,1H3;(H3,1,2,3,4) |
Clave InChI |
RAOYCZKLZXKHGK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNCC1.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
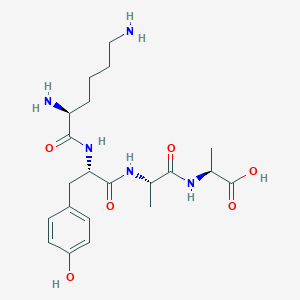
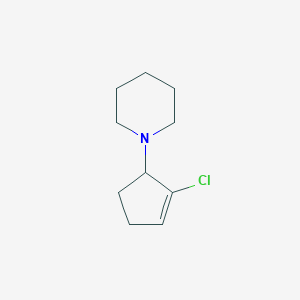
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
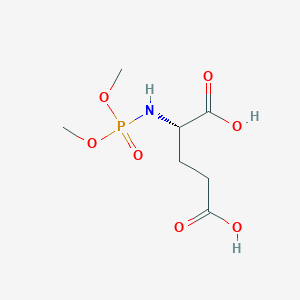
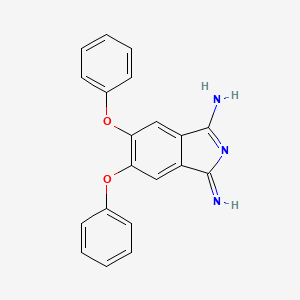
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
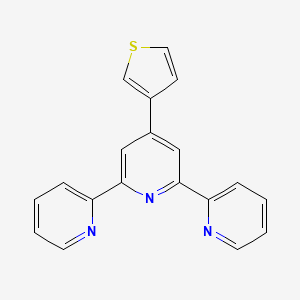
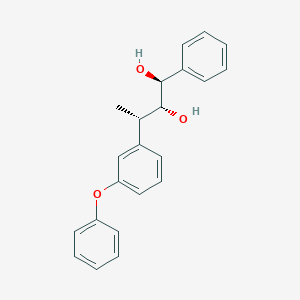
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
